

3-Ethynylaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **3-Ethynylaniline**: Chemical Properties, Structure, and Applications

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a bifunctional organic compound featuring both a primary amine and a terminal alkyne group attached to a benzene ring. This unique structural arrangement makes it a highly versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Its utility is highlighted by its crucial role as a precursor in the synthesis of kinase inhibitors for cancer therapy and in the production of high-performance polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structure of **3-ethynylaniline** consists of an ethynyl group (-C≡CH) at the meta-position of an aniline ring. This combination of a nucleophilic amino group and a reactive alkyne makes it a valuable intermediate for a variety of chemical transformations.[1]



Identifier	Value
IUPAC Name	3-ethynylaniline
Synonyms	3-Aminophenylacetylene, m-Ethynylaniline
CAS Number	54060-30-9[3][4][5][6][7]
Molecular Formula	C ₈ H ₇ N[3][5][7][8]
SMILES	Nc1cccc(c1)C#C[7]
InChlKey	NNKQLUVBPJEUOR-UHFFFAOYSA-N[5][9]

Physicochemical Properties

The physical and chemical properties of **3-ethynylaniline** are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.



Property	Value
Molecular Weight	117.15 g/mol [3][8]
Appearance	Clear, colorless to light yellow or brown liquid[3] [4][8]
Melting Point	27 °C[5][8]
Boiling Point	92 - 93 °C @ 2 mmHg[3][5][8]
240.5 °C @ 760 mmHg[8]	
Density	1.04 g/cm ³ [5][8]
Solubility	Insoluble in water.[5][8] Slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate.[5][8]
Refractive Index	1.614 - 1.616[5][8]
Flash Point	59 °C (138.2 °F) - closed cup[8]
рКа	3.67 ± 0.10 (Predicted)[5]
Vapor Pressure	0.0379 mmHg @ 25 °C[5][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3-ethynylaniline**.

- ¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic, amine, and alkyne protons.[8] The protons attached to the amine typically appear between 0.5-5.0 ppm, while the hydrogens on the carbons directly bonded to the amine are found around 2.3-3.0 ppm.[10]
- ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[8]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the ≡C-H stretching of the terminal alkyne (around 3300 cm⁻¹).[8][10]



 Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[8]

Experimental Protocols

The synthesis of **3-ethynylaniline** is primarily achieved through two main routes: the Sonogashira coupling and the reduction of a nitro precursor.[1]

Synthesis via Sonogashira Coupling

This is a widely used and direct method for forming the C-C bond between an aryl halide and a terminal alkyne.[1] The process typically involves two steps: the coupling of a 3-haloaniline with a protected alkyne, followed by deprotection.[11][12]

Step 1: Sonogashira Coupling of 3-Iodoaniline and Trimethylsilylacetylene (TMSA)

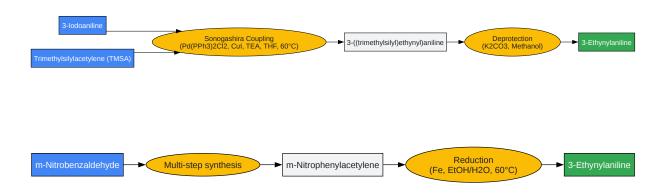
- Reagents: 3-Iodoaniline, Trimethylsilylacetylene (TMSA),
 Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI),
 Triethylamine (TEA), Tetrahydrofuran (THF).[12]
- Procedure:
 - To a dry Schlenk flask under an argon atmosphere, add 3-iodoaniline (1.0 eq),
 Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).[12]
 - Add anhydrous, degassed THF and anhydrous, degassed triethylamine (3.0 eg).[12]
 - Stir the mixture at room temperature for 15 minutes.[12]
 - Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[12]
 - Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]
 - After completion, cool the reaction to room temperature and filter through a pad of celite.
 [12]



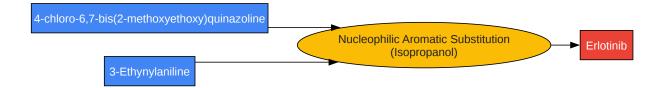
 Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)aniline.[11][12]

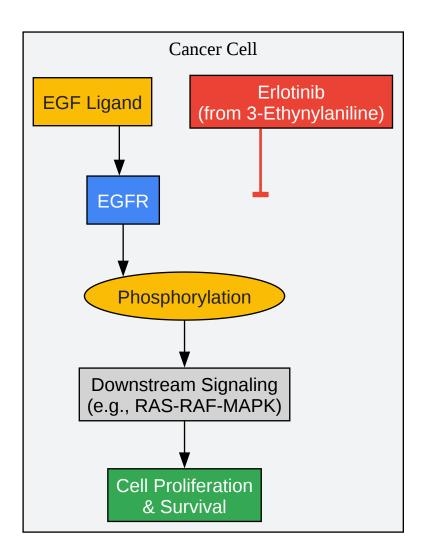
Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline

- Reagents: 3-((trimethylsilyl)ethynyl)aniline, Potassium carbonate, Methanol.[12]
- Procedure:
 - Dissolve 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol.[12]
 - Add potassium carbonate (2.0 eq) to the solution.[12]
 - Stir the mixture at room temperature and monitor by TLC (typically 1-2 hours).
 - Once the reaction is complete, remove the methanol under reduced pressure.
 - Partition the residue between dichloromethane and water.[12]
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethynylaniline.[12]









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- To cite this document: BenchChem. [3-Ethynylaniline chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136080#3-ethynylaniline-chemical-properties-and-structure]

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